Bibp 3226 trifluoroacetate is a non-peptide compound primarily recognized for its role as a selective antagonist for the neuropeptide Y receptor Y1 and the neuropeptide FF receptor. This compound was notably the first non-peptide antagonist developed for the Y1 receptor, significantly contributing to the understanding of neuropeptide signaling in various physiological processes, including anxiety and exploratory behavior. Its chemical classification is that of a mixed antagonist, impacting both neuropeptide Y and neuropeptide FF receptors, which are involved in modulating neurotransmitter systems related to anxiety and pain responses .
The synthesis of Bibp 3226 trifluoroacetate can be approached through several methods, although specific synthetic routes are not extensively documented in available literature. The compound is synthesized through modifications of existing synthetic pathways or proprietary processes. The general process may involve standard organic synthesis techniques, including coupling reactions and purification steps to yield the final product in a suitable form for research applications. Detailed reaction conditions and methodologies remain largely unspecified, indicating a need for further exploration in synthetic chemistry .
The molecular formula of Bibp 3226 trifluoroacetate is with a molecular weight of approximately . The structure features several functional groups that contribute to its biological activity:
The detailed structural representation includes:
These structural elements are critical for its function as an antagonist at the neuropeptide receptors .
Bibp 3226 trifluoroacetate is expected to undergo various chemical reactions typical of organic compounds, including:
The mechanism by which Bibp 3226 trifluoroacetate exerts its effects involves competitive antagonism at neuropeptide Y receptor Y1 and neuropeptide FF receptors. It has been shown to effectively inhibit receptor-mediated signaling pathways, particularly those involving cyclic AMP production stimulated by neuropeptides. In vitro studies indicate that Bibp 3226 can block the inhibition of forskolin-stimulated cyclic AMP production induced by neuropeptide FF in a concentration-dependent manner. This antagonistic action suggests its potential utility in modulating anxiety-related behaviors and pain responses mediated by these receptors .
Relevant data on these properties can assist researchers in handling and utilizing Bibp 3226 effectively in experimental settings .
Bibp 3226 trifluoroacetate has several significant applications in scientific research:
Its unique properties make it a valuable compound for advancing knowledge in these fields and potentially developing new therapeutic strategies targeting neuropeptide systems .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3